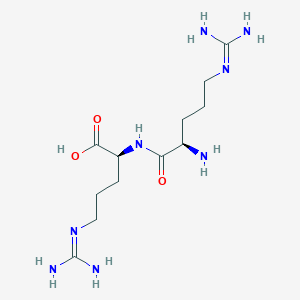![molecular formula C29H34ClNO6S B13130514 [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine is a complex organic molecule characterized by its unique structural features It contains multiple functional groups, including a chlorophenyl group, a sulfanylethoxy linkage, a methoxy group, and a trimethoxyphenyl oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Sulfanylethoxy Intermediate: This step involves the reaction of 4-chlorophenylthiol with an appropriate ethylene oxide derivative under basic conditions to form the sulfanylethoxy intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Oxolane Ring Formation: The trimethoxyphenyl group is introduced through a cyclization reaction involving a diol precursor and an acid catalyst, forming the oxolane ring.
Final Coupling: The final step involves coupling the methoxylated intermediate with the oxolane ring-containing compound using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of [2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its target, leading to modulation of the target’s activity.
相似化合物的比较
Similar Compounds
[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C29H34ClNO6S |
|---|---|
分子量 |
560.1 g/mol |
IUPAC 名称 |
[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine |
InChI |
InChI=1S/C29H34ClNO6S/c1-32-25-14-18(13-20(17-31)28(25)36-11-12-38-22-7-5-21(30)6-8-22)23-9-10-24(37-23)19-15-26(33-2)29(35-4)27(16-19)34-3/h5-8,13-16,23-24H,9-12,17,31H2,1-4H3/t23-,24-/m0/s1 |
InChI 键 |
BESNWNVEKFZZCF-ZEQRLZLVSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OCCSC2=CC=C(C=C2)Cl)CN)[C@@H]3CC[C@H](O3)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
COC1=CC(=CC(=C1OCCSC2=CC=C(C=C2)Cl)CN)C3CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


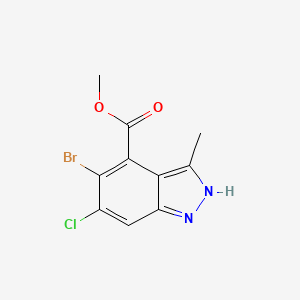
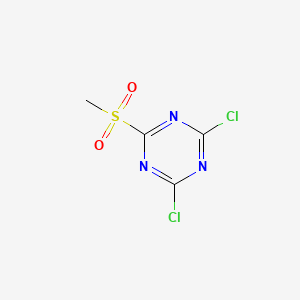

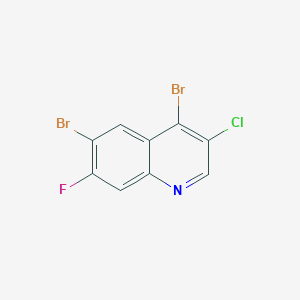

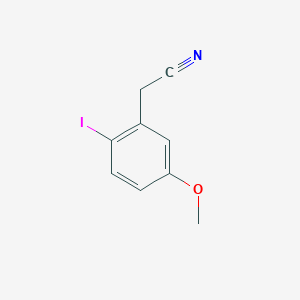

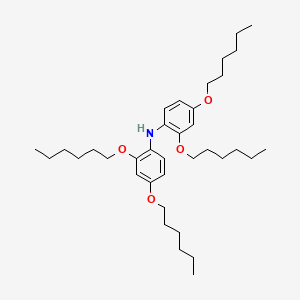
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
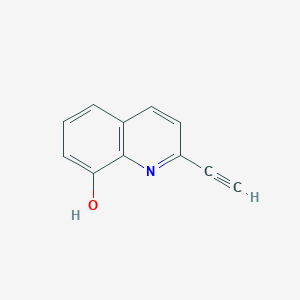
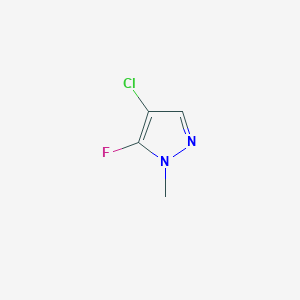
![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
